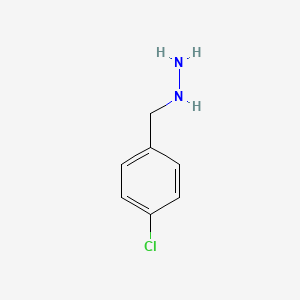

(4-氯苄基)肼

描述

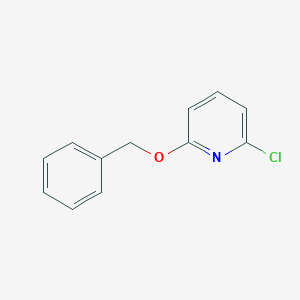

“(4-Chlorobenzyl)hydrazine” is a chemical compound that is used in various applications. It is also known by other names such as 4-Chlorobenzhydrazide and 4-Chlorobenzoic hydrazide . It has been used in the preparation of rod-shaped mesogenic hydrazide derivatives .

Synthesis Analysis

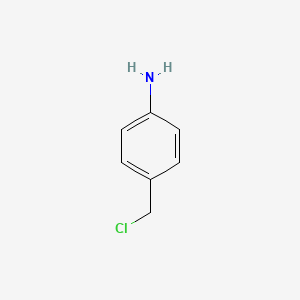

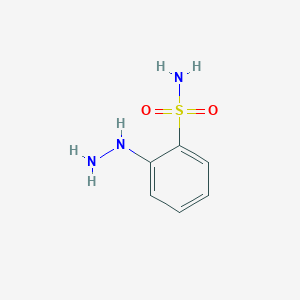

The synthesis of “(4-Chlorobenzyl)hydrazine” can be complex and requires specific conditions for successful completion. One method involves the reaction of 4-chlorobenzhydrazide and β-naphthol in water . Another method involves the reaction of hydrazine with a carbonyl to form a hydrazone .Molecular Structure Analysis

The molecular structure of “(4-Chlorobenzyl)hydrazine” is characterized by a combination of carbon ©, hydrogen (H), nitrogen (N), and chlorine (Cl) atoms. The InChI code for this compound is 1S/C7H9ClN2.ClH .Chemical Reactions Analysis

“(4-Chlorobenzyl)hydrazine” can participate in various chemical reactions. For instance, it can undergo the Wolff-Kishner reduction, which involves the conversion of aldehydes and ketones to alkanes . It can also participate in the Mitsunobu reaction, which is the dehydrative coupling of a primary or secondary alcohol to a pronucleophile .科学研究应用

Synthesis of Hydrazones

4-Chlorobenzylhydrazine can be used in the synthesis of hydrazones . Hydrazones are organic compounds that are derived from the reaction of hydrazides with aldehydes or ketones. They are widely used in medicinal chemistry due to their broad spectrum of biological activities .

Synthesis of Quinazolines

Quinazolines can also be synthesized using 4-Chlorobenzylhydrazine . Quinazolines are a class of organic compounds that have been reported to possess high anti-inflammatory and analgesic activity .

Synthesis of Schiff Bases

4-Chlorobenzylhydrazine can be used to synthesize Schiff bases . Schiff bases are compounds that contain a functional group that consists of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group .

Reaction Monitoring

The reactions involving 4-Chlorobenzylhydrazine can be monitored using a chemometric approach . This approach provides an insight into the reaction profiles and reaction times .

Biological Activities

Compounds synthesized from 4-Chlorobenzylhydrazine, such as hydrazones and quinazolines, have been evaluated for their cytotoxic and antimicrobial activities against selected human cancer cell lines and bacterial strains .

Material Science

4-Chlorobenzylhydrazine can be used in material science for the synthesis of new materials with unique properties .

作用机制

Target of Action

It is known that hydrazide derivatives, such as (4-chlorobenzyl)hydrazine, exert their action by inhibiting the enzyme monoamine oxidase (mao) . This enzyme plays a crucial role in the breakdown of neurotransmitters such as norepinephrine, dopamine, and serotonin in the brain.

Mode of Action

(4-Chlorobenzyl)hydrazine interacts with its targets, primarily the MAO enzyme, by binding to the active site of the enzyme, thereby inhibiting its function . This inhibition results in increased levels of norepinephrine, dopamine, tyramine, and serotonin in brain neurons and in various other tissues .

Biochemical Pathways

The inhibition of the MAO enzyme by (4-Chlorobenzyl)hydrazine affects the biochemical pathways involved in the metabolism of neurotransmitters. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and leading to various downstream effects, including mood elevation .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its skin permeation is low .

Result of Action

The result of the action of (4-Chlorobenzyl)hydrazine is an increase in the levels of neurotransmitters in the brain, leading to enhanced neurotransmission. This can have various molecular and cellular effects, including mood elevation . In addition, some derivatives of (4-Chlorobenzyl)hydrazine have shown potent cytotoxicity against human cancer cell lines .

安全和危害

“(4-Chlorobenzyl)hydrazine” can pose certain safety hazards. It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and use only outdoors or in a well-ventilated area . It is also important to note that thermal decomposition can lead to the release of irritating gases and vapors .

属性

IUPAC Name |

(4-chlorophenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c8-7-3-1-6(2-4-7)5-10-9/h1-4,10H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEMUGKBHGOCMKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chlorobenzyl)hydrazine | |

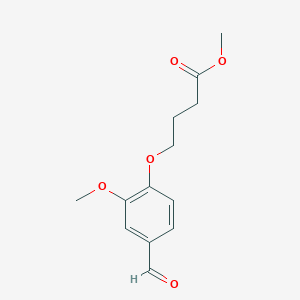

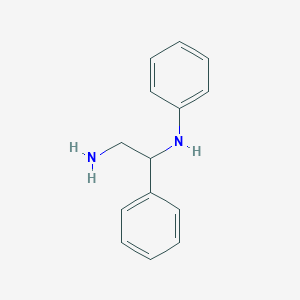

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5aS,10bR)-5a,10b-Dihydro-2-(2,3,4,5,6-pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium Tetrafluoroborate](/img/structure/B1600026.png)

![Methyl [(2-cyanoethyl)amino]acetate](/img/structure/B1600036.png)